(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isobutyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique biphenyl structure and dihydrooxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isobutyl-4,5-dihydrooxazole) typically involves a multi-step process. The initial step often includes the preparation of the biphenyl core, followed by the introduction of the dihydrooxazole rings. Common reagents used in these reactions include various halogenated biphenyl derivatives and oxazole precursors. The reaction conditions usually involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isobutyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce fully hydrogenated biphenyl compounds .
Scientific Research Applications
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isobutyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isobutyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: This compound shares a similar biphenyl core but differs in the substituents attached to the biphenyl rings.
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate: Another biphenyl derivative with different functional groups, used in the synthesis of advanced materials.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isobutyl-4,5-dihydrooxazole) lies in its specific combination of dihydrooxazole rings and biphenyl core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H36N2O2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(4S)-2-[3-methyl-2-[2-methyl-6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H36N2O2/c1-17(2)13-21-15-31-27(29-21)23-11-7-9-19(5)25(23)26-20(6)10-8-12-24(26)28-30-22(16-32-28)14-18(3)4/h7-12,17-18,21-22H,13-16H2,1-6H3/t21-,22-/m0/s1 |
InChI Key |
BZECGHVEUJFEQC-VXKWHMMOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C2=N[C@H](CO2)CC(C)C)C3=C(C=CC=C3C4=N[C@H](CO4)CC(C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(CO2)CC(C)C)C3=C(C=CC=C3C4=NC(CO4)CC(C)C)C |
Origin of Product |
United States |
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